

commercial availability of (4-Bromo-6-chloropyridin-3-yl)boronic acid

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Compound of Interest

Compound Name: (4-Bromo-6-chloropyridin-3-yl)boronic acid

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An In-Depth Technical Guide to **(4-Bromo-6-chloropyridin-3-yl)boronic acid**: Commercial Availability, Synthesis, and Application in Drug Discovery

Executive Summary

Substituted pyridinylboronic acids are a cornerstone of modern medicinal chemistry, serving as versatile building blocks in the synthesis of complex pharmaceutical agents. Their utility, primarily in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of carbon-carbon and carbon-heteroatom bonds. This guide focuses on a specific, highly functionalized reagent, **(4-Bromo-6-chloropyridin-3-yl)boronic acid**. We will provide an in-depth analysis of its commercial availability, discuss plausible synthetic strategies from a mechanistic perspective, and detail its application in drug discovery workflows, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a reagent is critical for its effective use in synthesis. **(4-Bromo-6-chloropyridin-3-yl)boronic acid** is a trifunctional building block, offering multiple reaction sites for sequential and selective chemical transformations.

Property	Value	Source(s)
IUPAC Name	(4-bromo-6-chloropyridin-3-yl)boronic acid	[1] [2]
CAS Number	957062-85-0	[1] [2] [3] [4]
Molecular Formula	C ₅ H ₄ BBrClNO ₂	[1] [4]
Molecular Weight	236.261 g/mol	[4]
Purity	Typically ≥95%	[1] [3] [4]
Canonical SMILES	OB(O)C1=C(Br)C=C(Cl)N=C1	[1] [4]
InChIKey	LFWCFCIEIUOQWFAY-UHFFFAOYSA-N	[2]
Storage	2-8 °C, under inert atmosphere	[4]

The presence of a boronic acid group, a bromine atom, and a chlorine atom on the pyridine scaffold makes this reagent particularly valuable. The differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions allows for programmed, site-selective cross-coupling reactions, a highly sought-after feature in the synthesis of complex molecules.

Commercial Availability and Procurement

(4-Bromo-6-chloropyridin-3-yl)boronic acid is available from several specialized chemical suppliers, catering primarily to the research and development sector. Procurement in bulk quantities may require custom synthesis agreements.

Supplier	Catalog Number	Purity	Notes
BoronPharm	BP26566	NLT 95%	Offers MSDS and technical data. [3]
ChemShuttle	168352	95%	Provides pricing for 1g quantities, with inquiries for larger amounts. [4]
Fluorochem	F241790	95.0%	Lists various pack sizes, though pricing may require a direct quote. [1] [5]
Alfa Chemistry	ACM957062850-1	-	Listed as a boro-amino acid category product. [2]

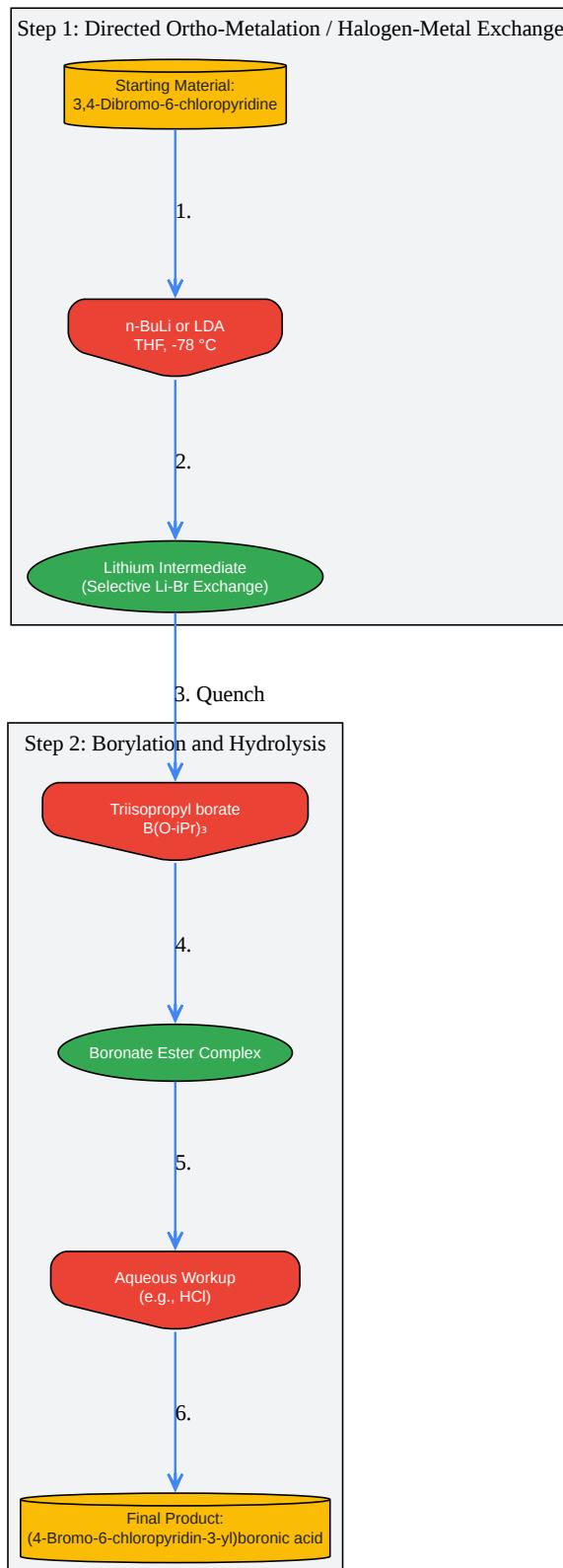
Note: Availability and pricing are subject to change. Researchers should contact vendors directly for the most current information.

Synthesis and Mechanistic Considerations

While readily available from commercial sources, understanding the synthesis of pyridinylboronic acids is crucial for troubleshooting and developing novel analogs. The most common and industrially scalable method involves a halogen-metal exchange followed by borylation. This approach offers a reliable pathway from a suitable halo-pyridine precursor.

Plausible Synthetic Pathway

A logical retrosynthetic analysis points to a dihalo-substituted pyridine as a starting material. The synthesis would likely proceed via a low-temperature lithium-halogen exchange, which is significantly faster for bromine than for chlorine, followed by quenching the resultant organolithium species with a trialkyl borate ester.



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Caption: Plausible synthetic workflow for **(4-Bromo-6-chloropyridin-3-yl)boronic acid**.

Causality Behind Experimental Choices:

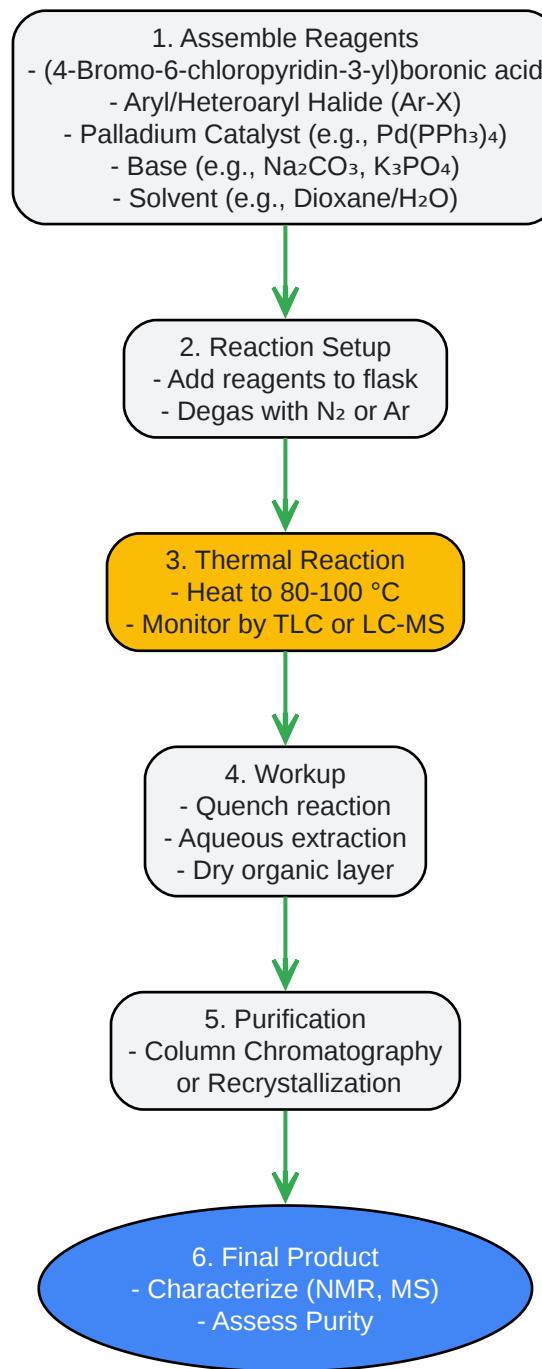
- Low Temperature (-78 °C): This is critical to prevent side reactions of the highly reactive organolithium intermediate, such as reaction with the solvent (THF) or undesired intermolecular reactions.[6]
- Halogen-Metal Exchange: Using reagents like n-butyllithium (n-BuLi) allows for the selective exchange of a bromine atom over a chlorine atom due to the greater polarizability and weaker C-Br bond. This regioselectivity is fundamental to the success of the synthesis.
- Trialkyl Borate Quench: Triisopropyl borate is often preferred over trimethyl borate. The bulkier isopropyl groups can sometimes improve the stability of the intermediate boronate ester and minimize the formation of over-borylated byproducts.[6]
- Aqueous Hydrolysis: The final step is the hydrolysis of the boronate ester to the desired boronic acid. Careful pH control during this step is necessary to ensure the stability of the product and facilitate its isolation.[6]

Key Applications in Medicinal Chemistry

The true value of **(4-Bromo-6-chloropyridin-3-yl)boronic acid** lies in its application as a versatile building block in drug discovery. Boronic acids have become indispensable tools, leading to several FDA-approved drugs.[7][8][9] Their primary application is the Suzuki-Miyaura cross-coupling reaction, a robust and high-yielding method for forming C-C bonds.

Workflow: Suzuki-Miyaura Cross-Coupling

The differential reactivity of the C-Br and C-Cl bonds allows for sequential couplings. The C-Br bond is generally more reactive in standard palladium-catalyzed Suzuki reactions. This enables the introduction of a first diversity element at the 4-position, followed by a second, different coupling at the 6-position under more forcing conditions if desired.

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Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Expertise in Protocol Design:

- Catalyst Choice: The choice of palladium catalyst and ligand is paramount. For example, a simple catalyst like Pd(PPh₃)₄ may be sufficient for coupling with an aryl iodide, but a more

electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) might be required for a less reactive aryl chloride.

- **Base Selection:** The base not only facilitates the transmetalation step of the catalytic cycle but also influences the stability of the boronic acid. A moderately strong inorganic base like K_2CO_3 or K_3PO_4 is often a good starting point.
- **Solvent System:** A mixture of an organic solvent (like dioxane, DME, or toluene) and water is common, as it helps to dissolve both the organic and inorganic reagents.
- **Degassing:** The removal of oxygen is a self-validating step. Oxygen can oxidatively deactivate the Pd(0) active catalyst, leading to failed or low-yielding reactions. A thorough degassing procedure is a hallmark of a robust protocol.

Handling, Storage, and Safety

As with all boronic acids, proper handling is essential to maintain the integrity of the reagent.

- **Storage:** **(4-Bromo-6-chloropyridin-3-yl)boronic acid** should be stored in a cool (2-8 °C), dry place under an inert atmosphere (e.g., argon or nitrogen).[4]
- **Stability:** Boronic acids can be susceptible to dehydration to form boroxines (cyclic anhydrides) and to protodeboronation under certain conditions. While generally stable to air for short periods, long-term exposure to moisture and oxygen should be avoided.
- **Safety:** Researchers should consult the Safety Data Sheet (SDS) provided by the supplier before use. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

(4-Bromo-6-chloropyridin-3-yl)boronic acid is a high-value, commercially available building block with significant potential in the field of drug discovery and development. Its trifunctional nature allows for the strategic and selective introduction of molecular complexity. A thorough understanding of its properties, synthetic origins, and reactivity in cornerstone reactions like the

Suzuki-Miyaura coupling empowers researchers to leverage this reagent to its full potential, accelerating the discovery of novel chemical entities.

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